Seselin

Vue d'ensemble

Description

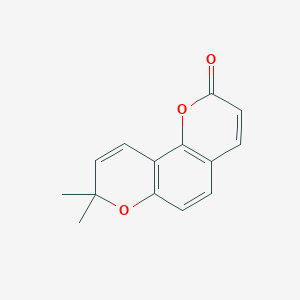

La séseliné est un dérivé de coumarine naturel, plus précisément une furanocoumarine, que l’on trouve dans diverses plantes telles que l’Aegle marmelos et le Seseli indicum. Elle a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antivirales et anticancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La séseliné peut être synthétisée à partir de résorcine substituée par une série de réactions, notamment la réaction de Pechmann, l’acétylation, le réarrangement de Fries, la cyclisation, la réduction et la déshydratation . La réaction de Pechmann implique la condensation de phénols avec des β-céto esters en présence de catalyseurs acides pour former des coumarines.

Méthodes de production industrielle : La production industrielle de séseliné suit généralement la même voie de synthèse, mais à plus grande échelle, en veillant à l’optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Le processus implique un contrôle minutieux de la température, du pH et du temps de réaction pour assurer une production efficace de la séseliné et de ses dérivés .

Analyse Des Réactions Chimiques

Types de réactions : La séseliné subit diverses réactions chimiques, notamment :

Oxydation : La séseliné peut être oxydée pour former différents dérivés, qui peuvent présenter des activités biologiques améliorées.

Réduction : Les réactions de réduction peuvent modifier le cycle furanne, conduisant à la formation de dérivés hydro.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes, les agents nitrants et les agents sulfonants sont utilisés dans des conditions contrôlées

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la séseliné avec des activités biologiques modifiées, telles que des propriétés anti-inflammatoires ou antivirales améliorées .

4. Applications de la Recherche Scientifique

La séseliné a une large gamme d’applications dans la recherche scientifique :

Chimie : Utilisée comme précurseur pour synthétiser d’autres composés bioactifs.

Biologie : Étudiée pour son rôle dans la modulation des voies biologiques et son potentiel en tant qu’agent thérapeutique.

Médecine : Recherchée pour ses propriétés anti-inflammatoires, antivirales et anticancéreuses. .

Industrie : Utilisée dans le développement de produits pharmaceutiques et comme pesticide naturel en raison de ses propriétés bioactives

Applications De Recherche Scientifique

Anti-Inflammatory Applications

Seselin has demonstrated significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. A notable study evaluated this compound's effects in models of sepsis, revealing that it ameliorates inflammation by targeting Janus kinase 2 (Jak2) and suppressing the pro-inflammatory phenotype of macrophages.

Key Findings:

- Mechanism of Action: this compound down-regulates pro-inflammatory factors and inhibits the activation of signal transducer and activator of transcription 1 (STAT1) and nuclear factor kappa-light-chain-enhancer of activated B cells (p65) pathways, which are crucial for macrophage polarization .

- In Vivo Studies: In murine models, this compound treatment resulted in reduced systemic pro-inflammatory markers and improved survival rates following sepsis induction .

Cancer Treatment

Research has also indicated that this compound may enhance the efficacy of chemotherapy agents. A study focused on gastric cancer cells showed that this compound promotes apoptosis induced by cisplatin through the inhibition of β-catenin expression.

Key Findings:

- Cisplatin-Induced Apoptosis: this compound enhances the apoptotic effects of cisplatin on AGS gastric cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .

- Antitumor Activity: The compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential role in developing novel anticancer agents .

Antimicrobial and Pest Control

This compound has been recognized for its antimicrobial properties and effectiveness against pests. It has shown activity against blowfly larvae and certain pathogenic bacteria.

Key Findings:

- Antimicrobial Activity: this compound has been reported to inhibit the growth of Xylella fastidiosa, a bacterium responsible for citrus diseases, highlighting its potential use in agricultural applications .

- Pest Control: Research indicates that this compound affects the behavior and growth of blowfly larvae, suggesting its utility as a natural insecticide .

Summary Table of Applications

Mécanisme D'action

La séseliné exerce ses effets principalement par l’inhibition de cibles moléculaires et de voies spécifiques :

Comparaison Avec Des Composés Similaires

La séseliné est comparée à d’autres furanocoumarines telles que :

- Bergaptène

- Isopimpénélline

- Xanthylétine

Unicité : La séseliné se distingue par sa structure unique de pyranocoumarine angulaire, qui contribue à ses activités biologiques distinctes. Contrairement aux furanocoumarines linéaires, la structure angulaire de la séseliné permet des interactions différentes avec les cibles biologiques, améliorant ainsi son potentiel en tant qu’agent thérapeutique .

Composés similaires :

- Bergaptène : Connu pour ses propriétés photosensibilisantes et son utilisation dans le traitement des troubles cutanés.

- Isopimpénélline : Présente des activités anti-inflammatoires et anticancéreuses.

- Xanthylétine : Étudiée pour ses propriétés antimicrobiennes et anticancéreuses .

Activité Biologique

Seselin is a naturally occurring coumarin derivative predominantly found in various plant species, particularly citrus roots. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, antifungal, and potential anticancer properties. This article explores the biological activity of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound is classified as an angle-pyranocoumarin. Its molecular structure contributes to its biological activity by interacting with various biological pathways. The general structure of coumarins allows them to exhibit a wide range of pharmacological effects due to their ability to modulate enzyme activities and receptor interactions.

Anti-Inflammatory Activity

Recent studies have highlighted this compound's significant anti-inflammatory properties. A notable study investigated this compound's effects on sepsis models in mice, demonstrating that it ameliorates sepsis-induced inflammation by targeting Janus kinase 2 (Jak2) and inhibiting the activation of signal transducer and activator of transcription 1 (STAT1) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.

Key Findings:

- In Vivo Studies : this compound was administered at doses of 3, 10, and 30 mg/kg in C57BL/6 mice subjected to caecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection. Results showed a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in lung tissues .

- Mechanism of Action : this compound inhibits Jak2's interaction with IFNγ receptors, subsequently blocking the activation of STAT1, which is crucial for macrophage polarization into a pro-inflammatory phenotype .

Antifungal and Antimicrobial Properties

This compound has demonstrated antifungal activity against various pathogens. For instance, it has been shown to selectively inhibit the growth of certain yeast strains and exhibit cytotoxic effects against various fungi.

Research Highlights:

- Cytotoxicity : this compound isolated from Seseli diffusum exhibited selective cytotoxicity towards specific yeast strains, indicating its potential use as a natural antifungal agent .

- Mechanistic Insights : The compound's antifungal action may be attributed to its ability to disrupt fungal cell wall integrity or inhibit essential metabolic pathways within the fungi.

Effects on Plant Growth

This compound's role extends beyond human health; it also influences plant physiology. Research indicates that this compound can inhibit radicle growth in several plant species, including cucumber (Cucumis sativa) and lettuce (Lactuca sativa).

Experimental Observations:

- Growth Inhibition : In laboratory settings, this compound was shown to inhibit radicle growth while increasing the activity of peroxidase and indole-3-acetic acid oxidase in seedlings . This suggests that this compound may play a regulatory role in plant growth by modulating hormonal pathways.

Table of Biological Activities

Case Studies

- Sepsis Model Study : In a controlled experiment involving CLP-induced sepsis, this compound treatment resulted in a statistically significant reduction in mortality rates among treated mice compared to control groups. The study concluded that this compound's mechanism involves modulation of inflammatory responses via Jak2 inhibition .

- Antifungal Efficacy : A study assessing the antifungal properties of this compound revealed that it effectively inhibited the growth of Candida albicans and other pathogenic fungi at varying concentrations, suggesting its potential application in treating fungal infections .

Propriétés

IUPAC Name |

8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-14(2)8-7-10-11(17-14)5-3-9-4-6-12(15)16-13(9)10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVCQYQEIOLHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60200322 | |

| Record name | Seselin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Seselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

523-59-1 | |

| Record name | Seselin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Seselin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seselin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60200322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SESELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5634E8957P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Seselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 120 °C | |

| Record name | Seselin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.